molecular formula C5H2BrF2N B14858840 3-Bromo-4,5-difluoropyridine

3-Bromo-4,5-difluoropyridine

Cat. No.: B14858840
M. Wt: 193.98 g/mol
InChI Key: CINYFWPKKRCBDO-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-difluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

3-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-difluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 3,4-Difluoropyridine

Uniqueness

3-Bromo-4,5-difluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .

Properties

Molecular Formula

C5H2BrF2N

Molecular Weight

193.98 g/mol

IUPAC Name

3-bromo-4,5-difluoropyridine

InChI

InChI=1S/C5H2BrF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H

InChI Key

CINYFWPKKRCBDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)F

Origin of Product

United States

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